"Methyl 2-(3-aminooxan-3-yl)acetate chemical properties"
"Methyl 2-(3-aminooxan-3-yl)acetate chemical properties"
An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2-(3-aminooxan-3-yl)acetate
Executive Summary
Methyl 2-(3-aminooxan-3-yl)acetate is a non-canonical amino acid ester featuring a tetrahydropyran (oxane) ring with a quaternary center. This unique structural motif imparts specific physicochemical properties and reactivity, making it a valuable building block for medicinal chemistry and drug discovery. Its primary amine and ester functionalities offer versatile handles for chemical modification, allowing for its incorporation into peptides or for the synthesis of novel heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, reactivity profile, and potential applications, with a focus on its utility for researchers in drug development.
Introduction to α,α-Disubstituted Amino Acid Esters
Amino acids and their derivatives are fundamental building blocks in biological systems and synthetic chemistry. While the 20 proteinogenic amino acids are most common, non-canonical amino acids with unique side chains are of significant interest in drug design. α,α-disubstituted amino acids, where the alpha-carbon is a quaternary center, are particularly valuable. The substitution at the α-position restricts the conformational flexibility of the peptide backbone, which can lead to more stable secondary structures and improved resistance to enzymatic degradation.
Methyl 2-(3-aminooxan-3-yl)acetate belongs to this class, incorporating a cyclic ether (oxane) into its side chain. Saturated heterocyclic systems like oxetanes and oxanes have gained prominence in medicinal chemistry as they can improve physicochemical properties such as solubility and metabolic stability while providing a three-dimensional structure that can be exploited for binding to biological targets.[1] This guide will delve into the specific attributes of the oxane-containing amino acetate.
Physicochemical and Structural Properties
The structural features of Methyl 2-(3-aminooxan-3-yl)acetate—a primary amine, a methyl ester, and a tetrahydropyran ring—dictate its chemical behavior and physical properties.
Table 1: Core Physicochemical and Identification Properties
| Property | Value | Source |
| CAS Number | 1522525-85-4 | [2][3] |
| Molecular Formula | C8H15NO3 | [4] |
| Molecular Weight | 173.21 g/mol | |
| Monoisotopic Mass | 173.1052 Da | [4] |
| Predicted XlogP | -0.1 | [4] |
| SMILES | COC(=O)CC1(CCCOC1)N | [4] |
| InChI Key | ZTOUZARIOOFVOE-UHFFFAOYSA-N | [4] |
The negative predicted XlogP value suggests that the compound is hydrophilic, a desirable trait for improving the solubility of parent drug candidates.[4]
Synthesis and Mechanistic Considerations
A logical approach involves a Michael addition to an α,β-unsaturated ester. The key precursor, methyl 2-(oxan-3-ylidene)acetate, could be synthesized via a Horner-Wadsworth-Emmons reaction from oxan-3-one. Subsequent aza-Michael addition of ammonia or a protected amine equivalent would yield the desired product. This method is effective for creating similar azetidine and oxetane amino acid derivatives.[1]
Caption: Plausible synthetic route to Methyl 2-(3-aminooxan-3-yl)acetate.
Causality behind Experimental Choices:
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Horner-Wadsworth-Emmons Reaction: This olefination reaction is highly reliable for converting ketones into α,β-unsaturated esters, providing the necessary electrophile for the subsequent key step.
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Aza-Michael Addition: This conjugate addition is a robust method for forming carbon-nitrogen bonds. Using ammonia directly provides the primary amine in a single step, which is highly atom-economical.
Chemical Reactivity and Derivatization Potential
The molecule possesses two primary reactive sites: the nucleophilic primary amine and the electrophilic ester carbonyl. This dual functionality allows for a wide range of chemical modifications.
Caption: Key reactive sites and potential derivatization pathways.
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Reactions at the Amine: The primary amine is a potent nucleophile and a weak base. It can readily undergo acylation to form amides, a cornerstone of peptide synthesis. It can also be alkylated or used in reductive amination protocols to introduce further diversity.
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Reactions at the Ester: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-aminooxan-3-yl)acetic acid. This acid can then be coupled to other amines using standard peptide coupling reagents. Alternatively, the ester can be converted directly to an amide by reaction with an amine.
Applications in Medicinal Chemistry and Drug Discovery
The unique structural features of Methyl 2-(3-aminooxan-3-yl)acetate make it an attractive building block for drug discovery programs.
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Peptidomimetics: Incorporation into a peptide chain introduces a conformationally constrained, hydrophilic element. This can enhance binding affinity to a target protein by pre-organizing the peptide into a bioactive conformation and can improve pharmacokinetic properties like solubility.
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GABA Analogues: The core structure is related to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter. Derivatives could be explored as modulators of GABA receptors.[1]
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Prodrugs: The amine or the derived carboxylic acid can be used to form bioreversible linkages to a parent drug molecule. Amino acid esters are a well-established strategy to improve the membrane permeability and oral bioavailability of drugs, often by targeting peptide transporters like PEPT1.[5]
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Scaffold for Novel Heterocycles: The bifunctional nature of the molecule allows it to serve as a starting point for the synthesis of more complex heterocyclic systems through cyclization reactions.
Experimental Protocols
The following is a representative, self-validating protocol for the derivatization of the primary amine via amide coupling, a common subsequent step for this type of building block.
Protocol: Amide Coupling with an Activated Carboxylic Acid
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Reactant Preparation:
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Dissolve Methyl 2-(3-aminooxan-3-yl)acetate (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF) under an inert atmosphere (N2 or Ar).
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In a separate flask, dissolve the carboxylic acid to be coupled (1.05 eq), a coupling agent (e.g., HBTU, 1.1 eq), and a non-nucleophilic base (e.g., DIPEA, 2.5 eq) in the same solvent.
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-
Activation:
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Stir the carboxylic acid mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester intermediate. The formation of this intermediate is crucial for an efficient reaction.
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-
Coupling Reaction:
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Add the solution of Methyl 2-(3-aminooxan-3-yl)acetate to the activated carboxylic acid mixture dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-16 hours.
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Monitoring and Workup:
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
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Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
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Extract the product with an organic solvent (e.g., Ethyl Acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.
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-
Validation:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
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Caption: Workflow for a typical amide coupling experiment.
Safety and Handling
Based on notified classifications and data from structurally similar compounds, Methyl 2-(3-aminooxan-3-yl)acetate should be handled with appropriate care.[2]
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Hazard Classifications:
-
Recommended Precautions:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
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P280: Wear protective gloves/eye protection/face protection.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handle in a well-ventilated area or a chemical fume hood.[6]
-
Store in a tightly closed container in a dry place.
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Conclusion
Methyl 2-(3-aminooxan-3-yl)acetate is a promising and versatile building block for chemical and pharmaceutical research. Its unique combination of a conformationally restricted quaternary α-carbon, a hydrophilic oxane ring, and orthogonal reactive handles (amine and ester) provides a rich platform for designing novel molecules with potentially improved pharmacological properties. The synthetic accessibility and predictable reactivity of this compound make it a valuable tool for scientists engaged in the development of new therapeutics.
References
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NextSDS. (n.d.). methyl 2-(3-aminooxan-3-yl)acetate — Chemical Substance Information. Retrieved from [Link]
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NextSDS. (n.d.). methyl 2-(3-aminooxolan-3-yl)acetate — Chemical Substance Information. Retrieved from [Link]
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PubChemLite. (2026). Methyl 2-(3-aminooxan-3-yl)acetate (C8H15NO3). Retrieved from [Link]
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PubChemLite. (2026). Methyl 2-(3-aminooxolan-3-yl)acetate (C7H13NO3). Retrieved from [Link]
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Arkivoc. (2008). Convenient syntheses of methyl 2-[2-(3-acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamido] alkanoates and their O-regioisomers. Retrieved from [Link]
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Kananovich, D. G., & Kumpins, V. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1071. Retrieved from [Link]
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Silva, J. P., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(10), 2521. Retrieved from [Link]
Sources
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